molecular formula C4H4O3 B13678321 4-Methyl-1,3-dioxol-2-one

4-Methyl-1,3-dioxol-2-one

Cat. No.: B13678321
M. Wt: 100.07 g/mol
InChI Key: HXXOPVULXOEHTK-UHFFFAOYSA-N
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Description

4-Methyl-1,3-dioxol-2-one is a cyclic carbonate compound with the molecular formula C4H6O3. It is a colorless, odorless, and flammable liquid that is soluble in water and various organic solvents. This compound is used in various industrial applications, including as a solvent, plasticizer, and intermediate in organic synthesis .

Preparation Methods

4-Methyl-1,3-dioxol-2-one can be synthesized through several methods. One common method involves the reaction of propylene glycol with phosgene to produce hydroxyisopropyl chloroformate, which is then converted to propylene carbonate by the action of sodium hydroxide. The final product is obtained through distillation under reduced pressure . Another method involves the reaction of acetoin with chloroformate in the presence of a catalyst, followed by chlorination and rectification to achieve high purity .

Chemical Reactions Analysis

4-Methyl-1,3-dioxol-2-one undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-Methyl-1,3-dioxol-2-one involves its ability to form stable intermediates and reactive species that participate in various chemical reactions. In lithium-ion batteries, it acts as an electrolyte additive, forming a stable solid electrolyte interface that improves battery performance by providing ion channels for facile lithium-ion transport and protecting the electrodes from degradation .

Comparison with Similar Compounds

4-Methyl-1,3-dioxol-2-one can be compared with similar cyclic carbonates such as:

This compound stands out due to its versatility in various applications, particularly in the field of lithium-ion batteries and pharmaceutical synthesis.

Properties

IUPAC Name

4-methyl-1,3-dioxol-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4O3/c1-3-2-6-4(5)7-3/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXXOPVULXOEHTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC(=O)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

100.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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